molecular formula C12H13BrO2 B8616936 Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate CAS No. 86911-08-2

Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate

Cat. No.: B8616936
CAS No.: 86911-08-2
M. Wt: 269.13 g/mol
InChI Key: SIAKGEPHGPHTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate is an ethyl benzoate derivative featuring a brominated propenyl substituent at the para position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a reactive bromoalkene group, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its structure is characterized by spectroscopic methods such as NMR, MS, and FT-IR, akin to related ethyl benzoate derivatives .

Properties

CAS No.

86911-08-2

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

ethyl 4-(3-bromoprop-1-enyl)benzoate

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-5-10(6-8-11)4-3-9-13/h3-8H,2,9H2,1H3

InChI Key

SIAKGEPHGPHTGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C=CCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-(3-bromoprop-1-en-1-yl)benzoate belongs to a broader class of substituted ethyl benzoates. Below is a detailed comparison with structurally analogous compounds, emphasizing substituent effects on reactivity, biological activity, and physicochemical properties.

Structural Analogues with Sulfonamide and Carbamoyl Groups

  • Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Substituent: Sulfonamidobenzamide (SABA) core with a chlorophenylcarbamoyl group. Biological Activity: Demonstrates antimicrobial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet). Key Difference: The sulfonamide and carbamoyl groups enhance bacterial target engagement compared to the bromopropenyl group in the target compound, which may prioritize reactivity over direct antimicrobial potency .

Pyridazine- and Isoxazole-Substituted Analogues

  • Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Substituent: Pyridazine ring linked via phenethylamine. Pharmacological Relevance: Pyridazine derivatives are known for cardiovascular and CNS activity. The extended conjugation in I-6230 likely improves binding to enzyme active sites compared to the shorter bromopropenyl chain .
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
    • Substituent : Methylisoxazole-phenethoxy group.
    • Reactivity : The isoxazole ring offers hydrogen-bonding capability, contrasting with the electrophilic bromopropenyl group, which may favor nucleophilic substitution .

Amine-Functionalized Analogues in Polymer Chemistry

  • Ethyl 4-(dimethylamino)benzoate Substituent: Dimethylamino group. Reactivity: Exhibits higher reactivity as a co-initiator in resin cements compared to 2-(dimethylamino) ethyl methacrylate, achieving superior polymer conversion degrees and physical properties. The electron-donating dimethylamino group enhances radical generation efficiency, whereas the bromopropenyl group’s electron-withdrawing nature might reduce such effects .

Brominated Analogues with Varied Substituent Placement

  • Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Substituent: Bromoformylphenoxy-acetylamino group. Key Difference: The bromine atom is positioned on a phenolic ring rather than an alkenyl chain. This alters its reactivity profile, favoring aromatic electrophilic substitution over alkenyl cross-coupling .

Data Table: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Substituent Group Biological Activity/Reactivity Key Physicochemical Property Reference
This compound 3-Bromopropenyl Electrophilic cross-coupling intermediate High electrophilicity
SABA1 Sulfonamidobenzamide-chlorophenyl MIC 0.45–0.9 mM (E. coli) Enhanced bacterial target binding
I-6473 Methylisoxazole-phenethoxy Potential CNS activity Hydrogen-bonding capability
Ethyl 4-(dimethylamino)benzoate Dimethylamino High polymer conversion in resins Electron-donating effect
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Bromoformylphenoxy-acetylamino Aromatic substitution reactivity Stabilized aromatic bromine

Key Research Findings

  • Reactivity : The bromopropenyl group in the target compound facilitates cross-coupling reactions, contrasting with sulfonamide or amine groups that prioritize biological interactions .
  • Biological Potency : SABA1’s antimicrobial efficacy highlights the importance of sulfonamide/carbamoyl motifs, which are absent in the bromopropenyl derivative .
  • Polymer Applications: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in resin systems, suggesting substituent-dependent radical stabilization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.